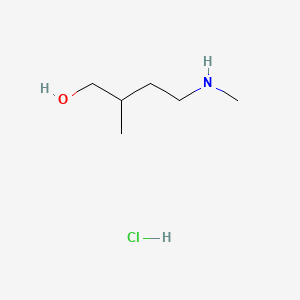
2-Methyl-4-(methylamino)butan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(methylamino)butan-1-ol hydrochloride is a chemical compound that belongs to the class of alcohols and amines. It is characterized by the presence of a methyl group, a methylamino group, and a butanol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)butan-1-ol hydrochloride typically involves the reaction of 2-methyl-4-(methylamino)butan-1-ol with hydrochloric acid. The reaction conditions usually include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Reaction Time: The reaction is generally completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
2-Methyl-4-(methylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylamino)butan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(methylamino)butan-2-ol: Similar structure but with different positional isomerism.
2-Ethyl-2-(methylamino)methyl butan-1-ol: Contains an ethyl group instead of a methyl group.
4-(methylamino)butan-1-ol: Lacks the methyl group on the butanol backbone.
Uniqueness
2-Methyl-4-(methylamino)butan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
2-methyl-4-(methylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(5-8)3-4-7-2;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
IMLQDILMOUFTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


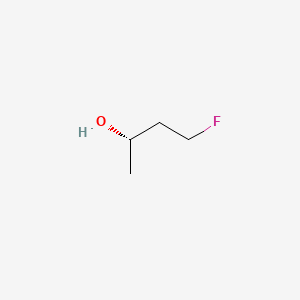
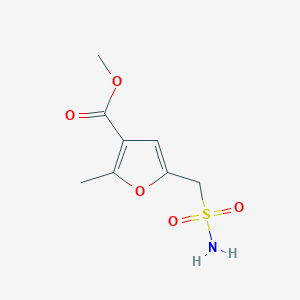
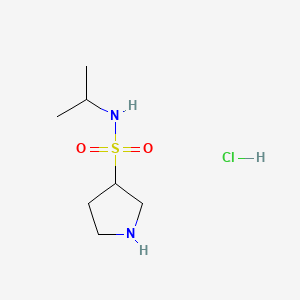

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)

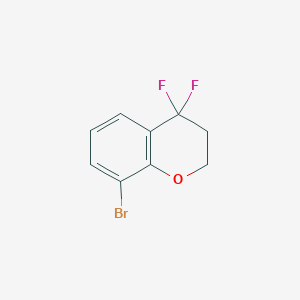

![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)

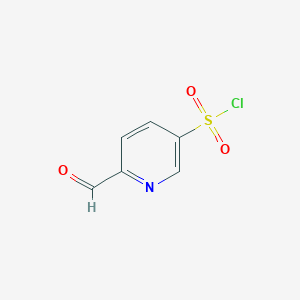


![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
